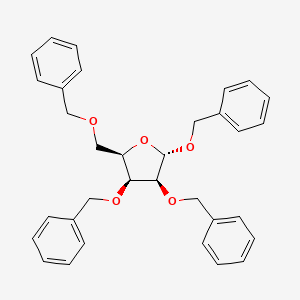

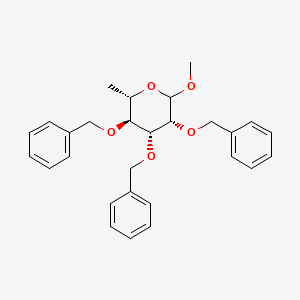

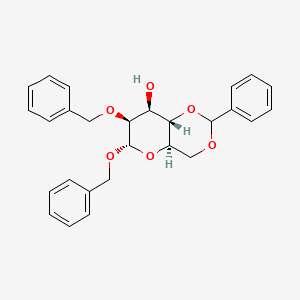

甲基 2,3,4,6-四-O-苄基-α-D-甘露吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

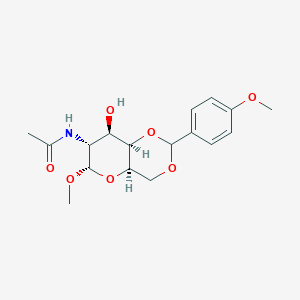

“Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside” is a highly esteemed compound extensively employed across the biomedical sector1. It assumes paramount importance as a fundamental constituent in the assembly of glycoconjugates owing to its meticulous chemical configuration and inherent characteristics1.

Synthesis Analysis

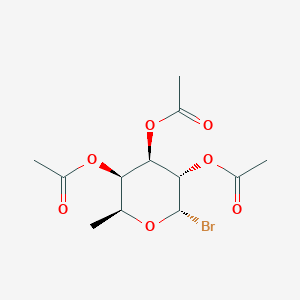

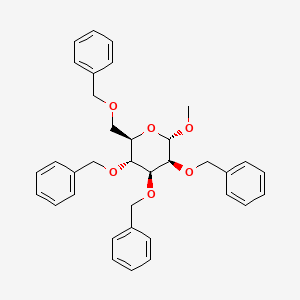

The synthesis of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” involves manipulating only one type of a protecting group for a given substrate2. The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride3.

Molecular Structure Analysis

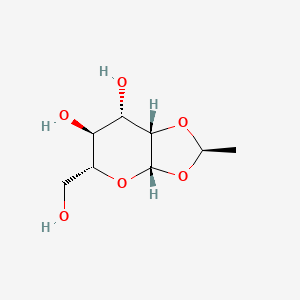

The molecular formula of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is C35H38O64. It has an average mass of 554.673 Da and a monoisotopic mass of 554.266846 Da4.

Chemical Reactions Analysis

The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride3. This order is a correction of that previously reported3.

Physical And Chemical Properties Analysis

“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” has a density of 1.187g/cm354. Its boiling point is 656.857ºC at 760 mmHg54. The compound has a flash point of 247.964ºC5.

科学研究应用

合成单脱氧氟化衍生物:甲基 2,3,4,6-四-O-苄基-α-D-甘露吡喃糖苷已被用于合成单脱氧氟化衍生物,包括甲基 2-O-(6-脱氧-6-氟-α-D-甘露吡喃糖基)-α-D-甘露吡喃糖苷,这些衍生物对于研究生物系统中碳水化合物的结构和功能很有价值 (Khan、Jain、Abbas 和 Matta,1990)。

制备甲基 3-O-α-d-甘露吡喃糖基-α-D-塔罗吡喃糖苷:研究表明甲基 2,3,4,6-四-O-苄基-α-D-甘露吡喃糖苷可用于制备其他复杂糖类,如甲基 3-O-α-d-甘露吡喃糖基-α-D-塔罗吡喃糖苷,突出了它在合成多种寡糖中的作用 (Dubey、Jain、Abbas 和 Matta,1987)。

合成模型寡糖:该化合物已被用于合成具有生物学意义的模型寡糖,例如甲基 3,6-二-O-(α-D-甘露吡喃糖基)-α-D-甘露吡喃糖苷。这些研究提供了对碳水化合物结构和反应性的见解 (Winnik、Brisson、Carver 和 Krepinsky,1982)。

合成甘露糖基寡糖:另一个应用是合成甘露糖基寡糖,这对于理解生物系统中基于碳水化合物的相互作用很重要。这些寡糖可以模拟天然糖蛋白和糖脂中发现的结构 (Khan、Jain 和 Matta,1990)。

合成免疫优势三糖:该化合物用于合成与大肠杆菌 O 126 抗原相关的免疫优势三糖,展示了其在免疫学和疫苗研究中的应用 (Misra、Basu 和 Roy,1996)。

安全和危害

The safety and hazards associated with “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures.

未来方向

The future directions of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. However, given its importance in the biomedical sector and its role in the assembly of glycoconjugates1, it can be inferred that further research and development in this area could lead to significant advancements in biomedical applications.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)